molecular formula C15H11ClN2O B2430005 2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 52596-95-9

2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No. B2430005
CAS RN: 52596-95-9
M. Wt: 270.72
InChI Key: PKOGFGUFEGZNBO-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of oxadiazole derivatives usually involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitriles . The exact method would depend on the specific substituents on the oxadiazole ring .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography , NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

The chemical reactivity of a compound like this would depend on the specific substituents on the oxadiazole ring. Oxadiazoles can participate in various chemical reactions, and their reactivity can be studied using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined using various analytical techniques. These might include melting point determination, IR spectroscopy , and LC-MS .

Scientific Research Applications

Antibacterial Properties

A variety of 1,3,4-oxadiazoles, including the 2-(4-chlorophenyl)-5-(4-methylphenyl) variant, have been synthesized and evaluated for their antibacterial properties. These compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The thermal stability and melting point of these compounds were studied through TG and DSC analysis, indicating potential for further pharmaceutical applications (Arora et al., 2012).

Synthetic Efficiency

The synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation has been highlighted for its efficiency. This method, compared to traditional synthetic strategies, offers benefits such as high yield, increased reaction rate, and simplified work-up procedures, marking an advancement in the synthesis of oxadiazole derivatives (Li Zheng, 2004).

CNS Depressant Activity

Substituted 1,3,4-oxadiazoles have been synthesized and evaluated for their central nervous system (CNS) depressant activities. This research has identified certain 2,5-substituted diphenyl-1,3,4-oxadiazoles as potent compounds with antidepressant, anticonvulsant, and antianxiety activity, indicating the significance of the -N = C-O- grouping in their structure (Singh et al., 2012).

OLED Application

The 2,5-Diphenyl-1,3,4-oxadiazole structure has been widely used in donor-acceptor fluorophores exhibiting thermally activated delayed fluorescence (TADF), an important feature for organic light-emitting diodes (OLEDs). Research indicates that 2-methyl-5-phenyl-1,3,4-oxadiazoles, when substituted with carbazole, exhibit solution fluorescence maxima and efficient reverse intersystem crossing (RISC) rates, leading to high-performance OLEDs (Cooper et al., 2022).

Liquid Crystalline Properties

The synthesis and study of liquid crystalline properties of 2,5-diaryl 1,3,4-oxadiazoles have shown that these compounds can exhibit nematic and smectic phases, which are important for applications in liquid crystal displays and other electro-optical devices (Zhu et al., 2009).

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, some oxadiazole derivatives have been studied for their potential as COX-2 inhibitors .

Safety and Hazards

The safety and hazards associated with a compound like this would be determined through toxicological studies. Information on safety and hazards may also be available in material safety data sheets .

Future Directions

The future directions for research on a compound like this would depend on its biological activity and potential applications. For example, if it shows promising activity as a COX-2 inhibitor , future research might focus on optimizing its activity and selectivity, studying its mechanism of action in more detail, and evaluating its potential as a therapeutic agent.

properties

IUPAC Name

2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-2-4-11(5-3-10)14-17-18-15(19-14)12-6-8-13(16)9-7-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOGFGUFEGZNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

CAS RN

52596-95-9
Record name 2-(4-CHLORO-PHENYL)-5-P-TOLYL-(1,3,4)OXADIAZOLE
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